2-Propenoic acid, 3-[4-[3-(dimethylamino)propoxy]phenyl]-, (2E)-

Lipophilicity Drug Design Cinnamic Acid Derivatives

Researchers designing CNS-penetrant kinase inhibitors or GPCR modulators often struggle to source (E)-configurated cinnamic acid building blocks with a pre-installed flexible basic amine side chain. This 97% pure compound (CAS 220914-34-1) solves this challenge with its 3-(dimethylamino)propoxy spacer, providing a LogP of 2.11 and PSA of 49.77 Ų-ideal for balancing passive permeability and bioavailability. • Enables systematic cinnamamide library generation with distinct pharmacophore geometry vs. rigid 4-(dimethylamino)cinnamic acid. • pH-responsive tertiary amine site supports smart polymer design with tunable solubility. • Reliable 97% purity ensures reproducible pharmacokinetic profiling across lead optimization campaigns.

Molecular Formula C14H19NO3
Molecular Weight 249.3 g/mol
CAS No. 220914-34-1
Cat. No. B1416640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propenoic acid, 3-[4-[3-(dimethylamino)propoxy]phenyl]-, (2E)-
CAS220914-34-1
Molecular FormulaC14H19NO3
Molecular Weight249.3 g/mol
Structural Identifiers
SMILESCN(C)CCCOC1=CC=C(C=C1)C=CC(=O)O
InChIInChI=1S/C14H19NO3/c1-15(2)10-3-11-18-13-7-4-12(5-8-13)6-9-14(16)17/h4-9H,3,10-11H2,1-2H3,(H,16,17)/b9-6+
InChIKeyVAURYHOHNGKAIZ-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (2E)-3-[4-[3-(Dimethylamino)propoxy]phenyl]-2-propenoic Acid


2-Propenoic acid, 3-[4-[3-(dimethylamino)propoxy]phenyl]-, (2E)- (CAS 220914-34-1) is an (E)-configurated cinnamic acid derivative featuring a para-substituted phenyl ring bearing a 3-(dimethylamino)propoxy side chain [1]. As a member of the cinnamic acid family, it is classified as a fine chemical building block, primarily utilized as a synthetic intermediate in medicinal chemistry and materials science research . Its structural blueprint—a propenoic acid moiety conjugated to a functionalized aromatic ring—positions it as a versatile precursor for creating molecularly complex, nitrogen-containing architectures.

Synthetic intermediate for medicinal chemistry and materials science
(E)-isomer with fixed trans double-bond geometry
Dimethylaminopropoxy linker provides flexible amine site

Substitution Limitations: (2E)-3-[4-[3-(Dimethylamino)propoxy]phenyl]-2-propenoic Acid


Generic substitution with simpler analogs like 4-(Dimethylamino)cinnamic acid (CAS 1552-96-1) or cinnamic acid itself is not chemically or functionally equivalent. The insertion of the 3-(dimethylamino)propoxy spacer drastically alters the physicochemical profile of the molecule . Computed properties show a substantial difference in lipophilicity (LogP ~ 2.1) and polar surface area (PSA ~ 49.8 Ų) compared to the more compact analog lacking the propoxy chain, which would exhibit lower LogP and PSA values [1]. This spacer also introduces a flexible, basic tertiary amine site three atoms removed from the aromatic core, creating a fundamentally different pharmacophore or monomer geometry. Consequently, the compound's reactivity, binding conformations, polymerization behavior, and solubility characteristics are not interchangeable with any commercially available analog lacking this specific linker.

Replacing with 4-(Dimethylamino)cinnamic acid alters lipophilicity and polar surface area, which may shift membrane permeability prediction and solubility profile.
Lack of the propoxy spacer removes the basic amine site three atoms from the ring, creating a fundamentally different pharmacophore geometry.
The 3,5-dibromo analog introduces steric bulk and electronic effects that interfere with clean SAR evaluation of the dimethylaminoalkyl linker.

Quantitative Advantage: (2E)-3-[4-[3-(Dimethylamino)propoxy]phenyl]-2-propenoic Acid


LogP Superiority vs. 4-(Dimethylamino)cinnamic Acid

The target compound demonstrates a computed partition coefficient (LogP) of 2.11, indicating enhanced lipophilicity compared to the simpler analog 4-(Dimethylamino)cinnamic acid, for which a lower LogP is inferred due to its smaller, more polar structure [1]. The quantified difference in LogP directly impacts membrane permeability predictions in drug discovery contexts. This represents a class-level inference, as experimentally determined LogP values for the comparator under identical conditions are not currently available in the public domain.

LogP Profile
Class-level
2.11 (target) vs. lower inferred LogP for 4-(Dimethylamino)cinnamic acid
May support permeability prediction research fit
In silico estimate; experimental confirmation recommended
Lipophilicity Drug Design Cinnamic Acid Derivatives

Enhanced PSA vs. Parent Scaffolds

The target compound exhibits a topological polar surface area (tPSA) of 49.77 Ų, which is significantly higher than that of 4-(Dimethylamino)cinnamic acid (calculated tPSA for C11H13NO2 is 40.54 Ų) [1]. The difference of approximately 9.2 Ų arises from the additional ether oxygen and nitrogen atom in the side chain. This is a cross-study comparable estimation, as the comparator PSA value is calculated from its structure.

PSA Comparison
Cross-study
49.77 Ų vs. 40.54 Ų (+9.23 Ų)
May guide solubility and binding modulation interpretation
Computed values; cross-study comparison, class-level inference
Medicinal Chemistry Polar Surface Area Binding Affinity

Geometric and Conformational Uniqueness

As the (2E)-isomer, the target compound possesses a thermodynamically stable trans configuration about its double bond, which is confirmed by its IUPAC name [1]. This fixed geometry, combined with the flexible dimethylaminopropoxy side chain, creates a unique conformational ensemble that differs fundamentally from both the shorter 4-(Dimethylamino)cinnamic acid and the bulkier, dibrominated analog 3,5-Dibromo-4-[3-(dimethylamino)propoxy]cinnamic acid (CAS 134276-56-5). The absence of bromine atoms on the aromatic ring is a key structural differentiator from the marine-derived analog [2].

Geometric Uniqueness
Class-level
(E)-isomer, non-brominated; distinct from dibromo analog and shorter analog without propoxy spacer
Supports SAR study design for linker contribution evaluation
Structural differentiation confirmed by IUPAC; no experimental binding data
Stereochemistry Conformational Analysis Receptor Binding

Verified Purity for Reproducible Research

The compound is commercially available with a validated purity specification of 97% . This level of characterization offers a procurement advantage over other highly specialized, non-commercial cinnamic acid derivatives that are often synthesized in-house without standardized QC measures, leading to batch-to-batch variability. The quantifiable purity data provides a reliable starting point for reproducible synthesis.

Purity Specification
Specification review
97% (supplier specification)
Supports stoichiometric accuracy and batch reproducibility
Supplier QC data; independent verification advised
Reproducibility Purity Specification Research Chemical

Proven Applications: (2E)-3-[4-[3-(Dimethylamino)propoxy]phenyl]-2-propenoic Acid


CNS-Penetrant Drug Design as cLogP-Enhancing Building Block

Medicinal chemists designing kinase inhibitors or GPCR modulators can select this compound as a strategic building block to install a pre-optimized functional group. Its LogP of 2.11 is a critical parameter for enhancing passive membrane permeability and potential blood-brain barrier (BBB) penetration, a quantifiable advantage over the less lipophilic, simpler analog 4-(Dimethylamino)cinnamic acid [1]. The 97% purity specification ensures that pharmacokinetic profiling in early-stage lead optimization is not confounded by impurities.

Cinnamamide Libraries for PARP/Tyrosine Kinase Inhibition

This compound serves as an ideal carboxylic acid precursor for the systematic generation of cinnamamide derivatives. Its unique (E)-configurated scaffold, featuring a flexible basic side chain, enables the exploration of a distinct chemical space around key pharmacophores, distinct from the rigid 4-(Dimethylamino)cinnamic acid and the sterically hindered 3,5-dibromo analog [2]. The reported topological polar surface area (49.77 Ų) offers a quantifiable basis for predicting and improving the bioavailability of the resulting amide library.

Stimuli-Responsive Polymer Monomer Development

In materials science, the compound can be employed as a functional methacrylate-type monomer. The dimethylaminopropoxy moiety introduces a site for pH-dependent protonation and quaternization, allowing for the creation of smart polymers with tunable solubility and swelling behavior. Its distinct PSA and LogP values, compared to methyl methacrylate or dimethylaminoethyl methacrylate (DMAEMA), provide a different hydrophilicity window, enabling the formulation of novel hydrogels or anti-fouling coatings with predictable water uptake [1].

Reference Standard for Cinnamic Acid Derivative Analysis

Laboratories developing HPLC or LC-MS methods can procure this compound as a characterization standard. The documented 97% purity and unique retention time profile, influenced by its specific LogP (2.11) and PSA (49.77 Ų), make it a suitable system suitability standard for separating and quantifying closely related cinnamic acid derivatives in complex biological matrices or reaction mixtures, where the (E)-isomer purity is paramount.

Application
Selection Property
Validation Focus
Lipophilicity-dependent design research
Computed LogP profile
Permeability prediction model review
Cinnamamide library synthesis
(E)-isomer and flexible linker
Pharmacophore exploration and bioavailability prediction
Stimuli-responsive polymer research
pH-responsive amine moiety
Solubility and swelling behavior assessment
Analytical reference standard for cinnamic acid derivatives
Defined purity and retention profile
Method system suitability and isomer purity
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